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Compound of Interest

Compound Name: 1,2,2-Trimethylpiperazine

Cat. No.: B1289006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental or computational thermochemical data for 1,2,2-
Trimethylpiperazine is not readily available in the reviewed literature. This guide provides a

comprehensive overview of the thermochemical properties of the parent compound, piperazine,

and its closely related derivatives. The methodologies and data presented herein serve as a

foundational resource for researchers seeking to understand and predict the thermochemical

behavior of substituted piperazines like 1,2,2-Trimethylpiperazine.

Introduction
Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry and materials

science. Their thermodynamic properties are crucial for understanding their reactivity, stability,

and phase behavior, which are critical parameters in drug design, process chemistry, and

carbon capture technologies. This technical guide offers an in-depth look into the

thermochemical properties of piperazine and its analogues, presenting available quantitative

data, detailing experimental and computational protocols, and illustrating key concepts through

logical diagrams.
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While specific data for 1,2,2-Trimethylpiperazine is absent from the literature, an analysis of

piperazine and its methylated derivatives can provide valuable insights into the expected

thermochemical behavior. The following tables summarize key thermochemical data for these

compounds.

Table 1: Enthalpy of Formation and Combustion of Piperazine

Property Value Units State Reference

Standard

Enthalpy of

Formation (ΔfH°)

-5.3 ± 1.3 kJ/mol Solid [1]

Standard

Enthalpy of

Combustion

(ΔcH°)

-2880.8 ± 1.2 kJ/mol Solid [2]

Table 2: Phase Change Enthalpies of Piperazine

Property Value Units
Temperature
(K)

Reference

Enthalpy of

Fusion (ΔfusH)
22.1 kJ/mol 381.8 [1]

Enthalpy of

Sublimation

(ΔsubH)

65.2 kJ/mol 385 [1]

Enthalpy of

Vaporization

(ΔvapH)

53.0 ± 0.4 kJ/mol 298.15 [1]

Table 3: Heat Capacity of Piperazine and 1-Methylpiperazine
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Compoun
d

Property Value Units
Temperat
ure (K)

State
Referenc
e

Piperazine

Molar Heat

Capacity

(Cp)

164.7 J/mol·K 385.3 Liquid [3][4]

1-

Methylpipe

razine

Liquid

Phase

Heat

Capacity

(Cp,liquid)

213.90 -

218.00
J/mol·K

298.15 -

353.15
Liquid [5]

Table 4: Other Physicochemical Properties of 1-Methylpiperazine

Property Value Units Reference

Normal Boiling Point

(Tboil)
410.65 - 411.20 K [5]

Normal Melting Point

(Tfus)
266.75 - 267.82 K [5]

Experimental and Computational Protocols
The determination of thermochemical properties relies on a combination of experimental

calorimetry and computational chemistry methods.

Experimental Methodologies
A general workflow for the experimental determination of thermochemical properties is outlined

below.
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Experimental workflow for thermochemical property determination.

Combustion Calorimetry: This is a primary technique for determining the standard enthalpy

of combustion (ΔcH°). A known mass of the substance is burned in a bomb calorimeter

under an excess of oxygen. The heat released is measured, and from this, the enthalpy of

combustion is calculated. The standard enthalpy of formation (ΔfH°) can then be derived

using Hess's Law.

Differential Scanning Calorimetry (DSC): DSC is used to measure heat capacity (Cp) and the

enthalpy of phase transitions, such as fusion (melting) and vaporization. The instrument

measures the difference in heat flow required to increase the temperature of a sample and a

reference.

Vapor Pressure Measurements: The enthalpy of vaporization (ΔvapH) can be determined by

measuring the vapor pressure of a substance at different temperatures and applying the

Clausius-Clapeyron equation.

Computational Methodologies
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Computational chemistry provides a powerful tool for predicting thermochemical properties,

especially for molecules that are difficult to synthesize or handle experimentally.
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General workflow for computational thermochemistry.

Quantum Chemical Methods: High-level ab initio methods (e.g., G3, G4, CBS-QB3) and

Density Functional Theory (DFT) are commonly employed to calculate the electronic energy

of a molecule.[6][7][8]

Geometry Optimization and Frequency Analysis: The molecular geometry is optimized to find

the lowest energy conformation. A frequency calculation is then performed to confirm it is a

true minimum and to obtain vibrational frequencies, which are used to calculate the zero-

point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically

calculated using atomization or isodesmic reaction schemes. These methods rely on the

calculated electronic energies and the known experimental enthalpies of formation of the

reference species.

Interrelation of Thermochemical Properties
The fundamental thermochemical properties are interconnected through the laws of

thermodynamics. The Gibbs free energy (ΔG), which determines the spontaneity of a process,

is related to the enthalpy (ΔH) and entropy (ΔS) by the following equation:
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ΔG = ΔH - TΔS
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Relationship between Gibbs free energy, enthalpy, and entropy.

Enthalpy (ΔH): Represents the heat absorbed or released in a reaction at constant pressure.

Entropy (ΔS): A measure of the disorder or randomness of a system.

Gibbs Free Energy (ΔG): A measure of the maximum reversible work that may be performed

by a thermodynamic system at a constant temperature and pressure.

Conclusion
While a complete thermochemical profile of 1,2,2-Trimethylpiperazine remains to be

established, this guide provides a robust framework for understanding and predicting its

properties. By leveraging the available data for piperazine and its derivatives and employing

the outlined experimental and computational methodologies, researchers can effectively

navigate the thermochemical landscape of this important class of compounds. Further

experimental and theoretical studies are warranted to fill the existing data gap for 1,2,2-
Trimethylpiperazine and other complex piperazine derivatives, which will undoubtedly

contribute to their broader application in science and industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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